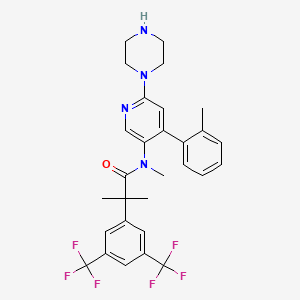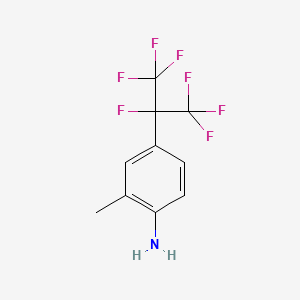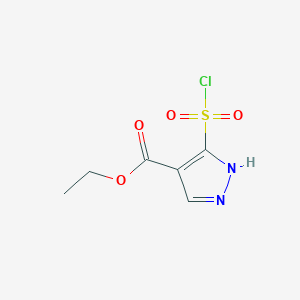
2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
描述
2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane: is a chemical compound with the molecular formula C4H4ClF6O It is characterized by the presence of a chloromethoxy group attached to a hexafluoropropane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane typically involves the reaction of hexafluoropropane with chloromethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
C3F6H+CH2OCH2Cl→C4H4ClF6O
The reaction is usually conducted at a temperature range of 0-25°C, and a Lewis acid catalyst such as tin(IV) chloride (SnCl4) is often employed to facilitate the reaction. The reaction mixture is stirred for several hours until the completion of the reaction, followed by purification of the product through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production. The purified product is then subjected to quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions
2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carbonyl-containing derivatives.
Reduction Reactions: Reduction of the compound can yield hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Alcohols: Formed through nucleophilic substitution reactions.
Carbonyl Compounds: Resulting from oxidation reactions.
Hydrocarbons: Produced via reduction reactions.
科学研究应用
2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Material Science: Employed in the synthesis of fluorinated polymers and materials with specialized properties.
Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane involves its interaction with specific molecular targets and pathways. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can further participate in various chemical reactions. The hexafluoropropane backbone imparts stability and unique reactivity to the compound, making it a valuable reagent in synthetic chemistry.
相似化合物的比较
Similar Compounds
2-(Chloromethoxy)ethanol: Similar in structure but lacks the fluorinated backbone.
2-(2-Chloroethoxy)ethanol: Contains an ethoxy group instead of a methoxy group.
2-(Chloromethoxy)ethyltrimethylsilane: Contains a trimethylsilane group, offering different reactivity.
Uniqueness
2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane is unique due to its highly fluorinated structure, which imparts distinct chemical properties such as increased stability, resistance to oxidation, and unique reactivity patterns. These properties make it a valuable compound for specialized applications in various fields of research and industry.
属性
IUPAC Name |
2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF6O/c5-1-12-2(3(6,7)8)4(9,10)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYFUCXZHKDNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(C(F)(F)F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436024 | |
| Record name | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26103-07-1 | |
| Record name | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026103071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(CHLOROMETHOXY)-1,1,1,3,3,3-HEXAFLUOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN4H73V5U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)







![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)





